2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and a tetrahydroquinoline structure. This compound is of interest due to its potential pharmacological activities and its structural uniqueness, which combines multiple bioactive heterocyclic systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or other aldehydes . The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors, such as β-amino alcohols . The final step involves the coupling of these intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scaled up from laboratory conditions to industrial-scale reactors, ensuring that the reactions remain efficient and safe at larger volumes.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The azetidine ring can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and quinoline rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring would yield benzimidazole N-oxide, while reduction of the azetidine ring would yield a secondary amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s bioactive moieties make it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is likely related to its ability to interact with biological macromolecules. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function . The azetidine ring may also interact with enzymes, altering their activity. The compound’s overall structure allows it to fit into specific binding sites, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole moiety and have similar biological activities.
Azetidine derivatives: Compounds with the azetidine ring are known for their antimicrobial properties.
Quinoline derivatives: These compounds are widely studied for their antimalarial and anticancer activities.
Uniqueness
What sets 2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile apart is the combination of these three bioactive moieties in a single molecule. This unique structure may confer enhanced biological activity and specificity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-14-23-19-8-4-5-9-20(19)26(14)17-12-25(13-17)21-16(11-22)10-15-6-2-3-7-18(15)24-21/h4-5,8-10,17H,2-3,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJRROHADUPYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4=C(C=C5CCCCC5=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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